An In-depth Technical Guide to the Metabolic Pathway of Bosentan to Hydroxy Desmethyl Bosentan
An In-depth Technical Guide to the Metabolic Pathway of Bosentan to Hydroxy Desmethyl Bosentan
This technical guide provides a comprehensive overview of the metabolic transformation of Bosentan (B193191), a dual endothelin receptor antagonist, to its secondary metabolite, Hydroxy Desmethyl Bosentan (Ro 64-1056). The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic cascade, quantitative pharmacokinetic data, and relevant experimental protocols.
The Metabolic Pathway of Bosentan
Bosentan undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2][3] The biotransformation is a two-step process leading to the formation of the secondary metabolite, Hydroxy Desmethyl Bosentan (Ro 64-1056).
The initial metabolic steps involve two primary pathways:
-
Hydroxylation: Bosentan is hydroxylated at its t-butyl group to form the pharmacologically active metabolite, Hydroxy Bosentan (Ro 48-5033).[2][4] This reaction is catalyzed by both CYP2C9 and CYP3A4.[1]
-
O-demethylation: The phenolic methyl ether of Bosentan undergoes O-demethylation to produce Desmethyl Bosentan (Ro 47-8634).[4] This metabolic route is also mediated by CYP2C9 and CYP3A4.[5]
Subsequently, these primary metabolites are further metabolized to form Hydroxy Desmethyl Bosentan (Ro 64-1056).[1][4] This secondary metabolite is generated through the hydroxylation of Desmethyl Bosentan (Ro 47-8634) or the O-demethylation of Hydroxy Bosentan (Ro 48-5033).[5] Both CYP2C9 and CYP3A4 are involved in these final conversion steps.[1] The majority of Bosentan and its metabolites are eliminated through biliary excretion.[4]
It is also important to note that Bosentan is an inducer of CYP2C9 and CYP3A4, which can lead to an increase in its own clearance over time, a phenomenon known as auto-induction.[6] Furthermore, the hepatic uptake of Bosentan is facilitated by organic anion transporting polypeptides (OATP1B1 and OATP1B3), which can be a site of drug-drug interactions.
Metabolic pathway of Bosentan to Hydroxy Desmethyl Bosentan.
Quantitative Pharmacokinetic Data
The table below summarizes the key pharmacokinetic parameters of Bosentan and its three major metabolites in healthy male subjects following a single oral dose of 62.5 mg.
| Analyte | Cmax (ng/mL) | AUC(0,∞) (ng·h/mL) | t1/2 (h) |
| Bosentan | 553 | 4001 | 5.4 |
| Hydroxy Bosentan (Ro 48-5033) | 67.5 | 609 | 4.8 |
| Desmethyl Bosentan (Ro 47-8634) | 16.7 | 158 | 4.1 |
| Hydroxy Desmethyl Bosentan (Ro 64-1056) | 10.4 | 148 | 6.8 |
| Data are presented as geometric means.[1] |
Experimental Protocols
Quantification of Bosentan and its Metabolites in Human Plasma by LC-MS/MS
This section details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Bosentan and its metabolites in human plasma.[1][7]
3.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Perform solid-phase extraction (SPE) using a suitable SPE cartridge (e.g., Oasis HLB).
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes and internal standard with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm) is suitable for separation.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used.
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
3.1.3. Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Bosentan: m/z 552 → 202
-
Hydroxy Bosentan (Ro 48-5033): m/z 568 → 202
-
Desmethyl Bosentan (Ro 47-8634): m/z 538 → 202
-
Hydroxy Desmethyl Bosentan (Ro 64-1056): m/z 554 → 202
-
LC-MS/MS analytical workflow for Bosentan and its metabolites.
In Vitro Metabolism of Bosentan using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of Bosentan in vitro using human liver microsomes (HLM).
3.2.1. Incubation
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Bosentan (at various concentrations to determine enzyme kinetics).
-
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1 mM NADPH).
-
Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Include control incubations without the NADPH-generating system to assess non-enzymatic degradation.
3.2.2. Reaction Termination and Sample Processing
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
3.2.3. Analysis
-
Analyze the supernatant using a validated LC-MS/MS method (as described in section 3.1) to identify and quantify the parent drug (Bosentan) and its metabolites (Hydroxy Bosentan, Desmethyl Bosentan, and Hydroxy Desmethyl Bosentan).
-
Determine the rates of metabolite formation and the depletion of the parent compound to calculate enzyme kinetic parameters such as Km and Vmax.
References
- 1. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Absorption, excretion, and metabolism of the endothelin receptor antagonist bosentan in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of CYP2C9*2 with Bosentan-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
